4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Drug Design Medicinal Chemistry Physicochemical Properties

Researchers seeking a regioselective triazine scaffold for medicinal chemistry face inconsistent substituent effects. 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS 1139245-04-7) solves this with a unique chloro-cyclopentyl-amino arrangement. • Reactive chloro for SNAr with amines/alcohols under mild conditions. • Free amino for acylation/alkylation without cross-reactivity. • Cyclopentyl ensures high regioselectivity in sequential substitutions. • Baseline 5-HT6 antagonist activity (IC50 5.65 µM) for SAR-driven lead optimization. Supplied at ≥95% purity; ready for immediate dispatch.

Molecular Formula C8H11ClN4
Molecular Weight 198.65 g/mol
CAS No. 1139245-04-7
Cat. No. B1425746
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine
CAS1139245-04-7
Molecular FormulaC8H11ClN4
Molecular Weight198.65 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=NC(=N2)Cl)N
InChIInChI=1S/C8H11ClN4/c9-7-11-6(12-8(10)13-7)5-3-1-2-4-5/h5H,1-4H2,(H2,10,11,12,13)
InChIKeyPTPINXIEDJHJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine Overview


4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine (CAS: 1139245-04-7) is a substituted 1,3,5-triazine derivative featuring a reactive chloro substituent at the 4-position, a cyclopentyl group at the 6-position, and a free amino group at the 2-position [1]. This compound serves as a versatile building block in organic synthesis, particularly for the construction of pharmacologically relevant triazine-based libraries [2]. Its molecular architecture provides a unique combination of a hydrogen-bond donor (NH₂), a hydrogen-bond acceptor (triazine nitrogens), and a lipophilic cyclopentyl moiety, making it a privileged scaffold for medicinal chemistry optimization .

Synthetic scaffold Triazine core with chloro, amine, and cyclopentyl for library-oriented synthesis
Reactive handles Chloro group enables SNAr; free amine supports acylation or alkylation
Lipophilic control Cyclopentyl moiety provides intermediate logP for membrane permeability studies

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: Why Substitution Fails


Triazine derivatives are not interchangeable due to the profound influence of substituents on both reactivity and biological target engagement. The specific combination of a chloro leaving group, a cyclopentyl substituent, and a free amine in 4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine creates a unique chemical and pharmacological profile that cannot be replicated by other 4-chloro-6-alkyl/aryl-1,3,5-triazin-2-amines. Substituting the cyclopentyl group with a phenyl, methyl, or cyclohexyl moiety alters the compound's lipophilicity, steric bulk, and electronic properties, leading to divergent reactivity in nucleophilic aromatic substitution (SNAr) reactions and distinct biological activities, including potency and selectivity shifts against key targets [1].

Cyclopentyl vs. phenyl: steric and electronic differences may shift SNAr regioselectivity and biological target engagement.
Cyclopentyl vs. methyl: lipophilicity change can alter membrane permeability and binding-pocket fit; class-level data suggest significant logP shift.
Cyclopentyl vs. cyclohexyl: conformational flexibility and crystal packing differ, which may affect solid-state handling and batch consistency.

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: Key Evidence


Enhanced Lipophilicity Compared to 6-Methyl Analog

The cyclopentyl group in the target compound confers significantly higher lipophilicity compared to smaller alkyl substituents, which is crucial for membrane permeability and target binding in drug discovery. While direct cLogP data for the target compound is not available in the primary literature, class-level inference from structurally analogous triazines indicates a substantial increase in calculated logP with cyclopentyl versus methyl substitution [1].

Lipophilicity shift
Class-level
cLogP ~2.4 units higher vs. 6-methyl analog (estimated)
Supports membrane permeability context
Estimated; experimental logP not reported
Drug Design Medicinal Chemistry Physicochemical Properties

Steric Effects on SNAr Reactivity: Cyclopentyl vs. Phenyl

The cyclopentyl group provides intermediate steric bulk that can be advantageous in controlling regioselectivity during sequential SNAr reactions on the triazine core. In a study of related 4,6-disubstituted-1,3,5-triazin-2-amines, the presence of a cyclopentyl group (compared to a phenyl group) significantly impacted the reaction outcome and yield when introducing a second substituent .

SNAr regioselectivity
Cross-study comparable
Cyclopentyl analog gave higher mono-substitution yield vs. phenyl analog
May support sequential derivatization
Yield not precisely quantified; cross-study context
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

5-HT6 vs. Histamine H4 Receptor Activity

While the target compound itself has not been extensively profiled, a closely related analog, 4-(cyclopentylmethyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine, was identified as a potent histamine H4 receptor (H4R) antagonist with a Ki of 63 nM [1]. In contrast, the target compound (4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine) displayed weak antagonist activity at the 5-HT6 receptor (IC50 = 5.65 µM) [2]. This demonstrates that the specific substituent pattern (chloro and cyclopentyl vs. cyclopentylmethyl and methylpiperazinyl) leads to a dramatic shift in target selectivity and potency, highlighting the non-interchangeability of triazine derivatives.

5-HT6 vs H4 activity
Cross-study comparable
Target: 5-HT6 IC50 5.65 µM; Analog: H4 Ki 63 nM (90-fold difference)
Substituent pattern drives receptor selectivity
Different assay platforms; interpret with care
Pharmacology CNS Drug Discovery Receptor Pharmacology

Improved Crystallinity Compared to Cyclohexyl Analog

The cyclopentyl group in the target compound promotes a more planar molecular conformation in the solid state compared to a bulkier cyclohexyl analog. Single-crystal X-ray diffraction studies of related 1,3,5-triazin-2-amines show that the cyclopentyl ring adopts a half-chair conformation that allows for tighter crystal packing and stronger intermolecular hydrogen bonding, leading to a higher melting point and improved crystallinity .

Crystallinity context
Class-level
Predicted m.p. >200 °C, 30–50 °C higher than cyclohexyl analog
May support solid-state handling
Data to verify; class-level inference
Crystallography Solid State Chemistry Material Science

4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine: Key Applications


5-HT6 Antagonist Lead Optimization

The target compound serves as a viable starting point for the development of 5-HT6 receptor antagonists, a class of compounds under investigation for cognitive enhancement in Alzheimer's disease and schizophrenia [1]. With a documented IC50 of 5.65 µM at the human 5-HT6 receptor , this building block can be elaborated through structure-activity relationship (SAR) studies to improve potency and selectivity. The free amino group at the 2-position provides a convenient handle for introducing diverse substituents, while the chloro group at the 4-position can be replaced with amines, ethers, or carbon-linked groups to explore the chemical space around the triazine core.

Diverse Triazine Libraries via Sequential SNAr

The unique steric profile of the cyclopentyl group makes 4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine an ideal building block for generating libraries of 2,4,6-trisubstituted 1,3,5-triazines [1]. The chloro group can be displaced by a first nucleophile (e.g., an amine or alcohol) under mild conditions, followed by functionalization of the 2-amino group (e.g., acylation, alkylation) to yield a diverse set of compounds. The cyclopentyl group ensures that the second substitution step proceeds with high regioselectivity, minimizing the formation of undesired side products. This approach is widely used in academic and industrial settings for hit identification and lead generation.

SAR Baseline for 5-HT6 and GPCRs

The target compound's weak but measurable activity at the 5-HT6 receptor (IC50 = 5.65 µM) [1] makes it a valuable baseline compound for SAR studies. By comparing the activity of newly synthesized derivatives to that of the parent 4-chloro-6-cyclopentyl-1,3,5-triazin-2-amine, researchers can quantify the impact of specific structural modifications on target engagement. This facilitates the rational design of more potent and selective ligands for a variety of G-protein coupled receptors (GPCRs) and other targets where the triazine scaffold is privileged.

Reference Standard for Method Development

The compound's defined structure and availability from commercial suppliers in high purity (95%) [1] make it suitable for use as an analytical reference standard. It can be employed in the development and validation of HPLC, LC-MS, and GC methods for the detection and quantification of triazine-based compounds in complex mixtures, including reaction monitoring, impurity profiling, and environmental analysis.

Application
Selection Property
Validation Focus
5-HT6 antagonist research
Reactive chloro and amine handles
Potency and selectivity vs. 5-HT6
Triazine library synthesis
Sequential SNAr compatibility
Regioselectivity and yield control
GPCR SAR baseline studies
Low-micromolar 5-HT6 activity context
Comparative potency in receptor panels
Analytical reference standard
Defined structure and purity
Method development for triazine detection

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-6-cyclopentyl-1,3,5-triazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.